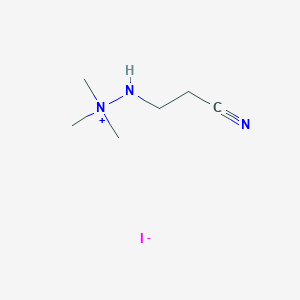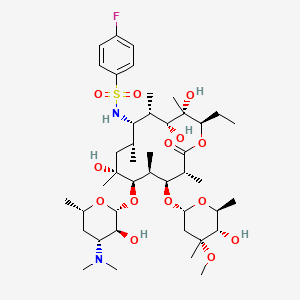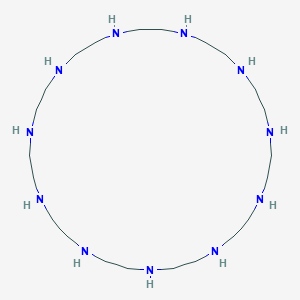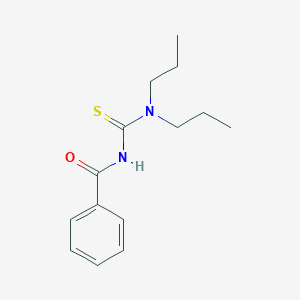
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide is a chemical compound with the molecular formula C7H16IN3 It is a derivative of hydrazine, featuring a cyanoethyl group and three methyl groups attached to the nitrogen atom, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes, followed by quality control checks to meet industry standards.
化学反応の分析
Types of Reactions
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used in polar solvents, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazinium compounds .
科学的研究の応用
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
作用機序
The mechanism of action of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide involves its interaction with molecular targets and pathways within cells. The cyanoethyl group can participate in nucleophilic addition reactions, while the hydrazinium moiety can form coordination complexes with metal ions. These interactions can affect various biochemical pathways, leading to changes in cellular function and activity .
類似化合物との比較
Similar Compounds
2-Cyanoethylhydrazine: A related compound with similar chemical properties but lacking the trimethyl groups.
Hydrazinium iodide: Another hydrazine derivative with iodide as the counterion but without the cyanoethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
59513-96-1 |
|---|---|
分子式 |
C6H14IN3 |
分子量 |
255.10 g/mol |
IUPAC名 |
(2-cyanoethylamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C6H14N3.HI/c1-9(2,3)8-6-4-5-7;/h8H,4,6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KDKRJCXDZNUNHR-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)NCCC#N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)







![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)




![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
